Tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate is a synthetic compound with the Chemical Abstracts Service (CAS) number 1803599-32-7. It is classified as a carbamate derivative, which is a group of compounds characterized by the presence of a carbamate functional group (-NHCOO-). This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is notable for its potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Reagentia, which lists it in their catalog for research purposes. Its classification falls under organic compounds, specifically within the categories of carbamates and piperidine derivatives. The molecular formula of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate is , indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate involves several steps typically starting from readily available precursors. A common method includes the reaction of tert-butyl carbamate with 3-formylpiperidine under controlled conditions.
The molecular structure of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate can be represented using various structural notations:
CC(C)(C)OC(=O)NCC1CCCN1C(=O)C
R01BEZV
The compound features:
Tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions typical for carbamates:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate is primarily related to its interactions with biological targets such as receptors or enzymes.
The physical properties of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the carbamate functional group.
Tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate has potential applications in:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: